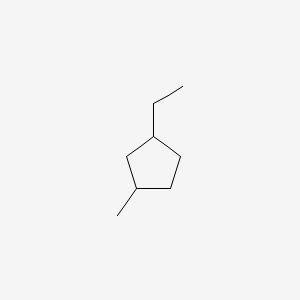

Cyclopentane, 1-ethyl-3-methyl-

Description

Structural Classification and Significance within Alicyclic Hydrocarbons

Cyclopentane (B165970), 1-ethyl-3-methyl- is classified as a substituted cycloalkane. ontosight.ai The core of the molecule is a cyclopentane ring, a saturated monocyclic hydrocarbon. The presence of an ethyl group at the first carbon and a methyl group at the third carbon atom introduces chirality to the molecule, leading to the existence of stereoisomers. nist.govontosight.ai These include cis and trans isomers, as well as enantiomers such as (1R,3R)-rel- and (1R,3S) configurations. ontosight.aichemspider.comchemspider.com

The study of substituted cyclopentanes like this one is crucial for understanding the conformational analysis of alicyclic compounds. The five-membered ring is not planar and exists in various puckered conformations, such as the envelope and half-chair forms, to relieve ring strain. The positions of the alkyl substituents influence the stability of these conformations.

Substituted cyclopentanes are significant components of petroleum products and are also found in various natural products. ontosight.airesearchgate.net Their chemical and physical properties are of great interest in the petrochemical industry for fuel production and as solvents. guidechem.comontosight.ai Furthermore, the cyclopentane framework is considered an important scaffold in medicinal chemistry and drug discovery, with many bioactive compounds containing this structural motif. researchgate.netbenthamdirect.com

Historical Context of Research on Substituted Cyclopentanes

Research into substituted cyclopentanes has a long history, intertwined with the development of organic chemistry and stereochemistry. Early studies focused on the isolation and characterization of these compounds from natural sources, particularly from petroleum fractions. The development of spectroscopic techniques, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry, has been instrumental in elucidating their complex structures and stereochemistry.

A significant area of research has been the stereocontrolled synthesis of highly substituted cyclopentanes. benthamdirect.com The development of new synthetic methodologies has allowed chemists to create complex cyclopentanoid structures with high precision, which is crucial for the synthesis of natural products and new pharmaceutical agents. benthamdirect.comoregonstate.edu For instance, research has explored various synthetic routes, including alkylation of cyclopentane and ring-forming reactions, to obtain specific stereoisomers of compounds like 1-ethyl-3-methylcyclopentane. ontosight.aiontosight.ai The study of reaction mechanisms, such as nucleophilic substitution and elimination reactions on cyclopentyl systems, has also been a key focus.

More recently, the cyclopentane motif has been recognized for its potential in the development of new drug candidates, leading to increased research in this area. researchgate.netbenthamdirect.com Scientists are exploring the synthesis of novel cyclopentane-based small molecule libraries for screening against various biological targets. benthamdirect.comnih.gov

Physical and Chemical Properties

Cyclopentane, 1-ethyl-3-methyl- is a colorless liquid at room temperature. guidechem.comontosight.ai It is a flammable hydrocarbon with a mild, hydrocarbon-like odor. ontosight.aisolubilityofthings.com As a nonpolar compound, it is insoluble in water but soluble in many organic solvents like hexane (B92381) and toluene. ontosight.aisolubilityofthings.com

| Property | Value |

| Molecular Formula | C8H16 |

| Molecular Weight | 112.21 g/mol |

| Boiling Point | Approximately 118-120 °C ontosight.ai |

| Density | Approximately 0.77-0.78 g/cm³ at 20°C ontosight.ai |

| CAS Registry Number | 3726-47-4 |

Data sourced from multiple references. guidechem.comnist.govontosight.aisolubilityofthings.com

Chemically, 1-ethyl-3-methylcyclopentane behaves as a typical alkane. It is relatively inert and undergoes combustion. Its chemical stability makes it useful as a non-polar solvent in certain reactions. guidechem.com

Synthesis and Formulation

The synthesis of 1-ethyl-3-methylcyclopentane can be achieved through several organic reactions. One common method involves the alkylation of cyclopentane or its derivatives. ontosight.ai For instance, the reaction of a suitable cyclopentyl precursor with ethyl and methyl halides in the presence of a Lewis acid catalyst can yield the desired product. ontosight.ai

Another approach involves the reduction of a corresponding unsaturated cyclopentane derivative. For example, the hydrogenation of 1-ethyl-3-methylcyclopentene over a metal catalyst like palladium or platinum would yield 1-ethyl-3-methylcyclopentane. The starting cyclopentene (B43876) can be synthesized through various methods, such as dehydration of a corresponding alcohol.

Stereoselective synthesis methods are employed to obtain specific stereoisomers of 1-ethyl-3-methylcyclopentane. ontosight.ai This can involve the use of chiral catalysts or starting materials. Chiral chromatography is another technique used to separate different stereoisomers from a mixture. ontosight.ai

Spectroscopic Analysis

Spectroscopic techniques are essential for the identification and characterization of Cyclopentane, 1-ethyl-3-methyl-.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the structure of the molecule. The chemical shifts and coupling patterns of the protons and carbons in the cyclopentane ring and the ethyl and methyl substituents allow for the determination of the connectivity and stereochemistry of the molecule.

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 1-ethyl-3-methylcyclopentane shows a molecular ion peak corresponding to its molecular weight (m/z = 112). nist.govnist.gov The fragmentation pattern provides clues about the structure of the molecule.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. For 1-ethyl-3-methylcyclopentane, the IR spectrum would show characteristic C-H stretching and bending vibrations for the alkane structure.

| Spectroscopic Data | Description |

| ¹H NMR | Complex multiplets for the ring protons and signals corresponding to the ethyl and methyl groups. |

| ¹³C NMR | Signals for the eight distinct carbon atoms in the molecule, with their chemical shifts indicating their environment. |

| Mass Spectrum (EI) | Molecular ion peak at m/z = 112, along with characteristic fragment ions. nist.govnist.gov |

| IR Spectrum | C-H stretching vibrations typically in the range of 2850-3000 cm⁻¹. |

Note: Specific spectral data can vary depending on the isomer and the experimental conditions.

Applications in Organic Synthesis

Cyclopentane, 1-ethyl-3-methyl- and related substituted cyclopentanes serve as important intermediates and building blocks in organic synthesis. solubilityofthings.com Their use as non-polar solvents in various chemical reactions is a key application. guidechem.com

The cyclopentane framework is a common structural motif in many natural products, including prostaglandins, steroids, and certain alkaloids. Therefore, synthetic routes to functionalized cyclopentanes are of great interest to synthetic organic chemists. The stereocontrolled synthesis of substituted cyclopentanes is a critical step in the total synthesis of these complex natural products. benthamdirect.comoregonstate.edu

Furthermore, the development of new synthetic methods often utilizes cyclopentane derivatives as model systems to test the scope and limitations of new reactions. The unique conformational properties of the cyclopentane ring can influence the stereochemical outcome of reactions, providing valuable insights for synthetic strategy.

Structure

2D Structure

3D Structure

Properties

CAS No. |

2613-66-3 |

|---|---|

Molecular Formula |

C8H16 |

Molecular Weight |

112.21 g/mol |

IUPAC Name |

1-ethyl-3-methylcyclopentane |

InChI |

InChI=1S/C8H16/c1-3-8-5-4-7(2)6-8/h7-8H,3-6H2,1-2H3 |

InChI Key |

PQXAPVOKLYINEI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Cyclopentane, 1 Ethyl 3 Methyl and Its Derivatives

Alkylation Approaches to Cyclopentane (B165970) Ring Formation and Modification

Alkylation reactions represent a direct and powerful tool for the carbon-carbon bond formations necessary to introduce ethyl and methyl groups onto a cyclopentane framework. These methods can be applied to either pre-existing cyclopentane rings or as part of a ring-forming process from acyclic precursors.

Catalytic Alkylation of Cyclopentane and Related Rings

The direct, regioselective alkylation of unactivated C-H bonds in cyclopentane is a significant challenge. However, functionalized cyclopentane precursors, such as cyclopentanones, offer versatile handles for catalytic alkylation. Recent advancements have focused on achieving site-selectivity, particularly at the β-position, which is less acidic than the α-position.

One notable strategy involves the use of photoredox catalysis. For instance, the direct regioselective β-alkylation of cyclopentanones with electron-deficient alkenes has been accomplished using tetrabutylammonium (B224687) decatungstate (TBADT) as a catalyst under visible light irradiation. rsc.org This method proceeds via a radical mechanism where the regiochemistry is controlled by polar effects in the transition state of the SH2 reaction. rsc.org In a hypothetical synthesis of a precursor to 1-ethyl-3-methylcyclopentane, 3-methylcyclopentanone (B121447) could be reacted with a suitable ethyl-bearing, electron-deficient alkene. Subsequent removal of the activating group and the ketone functionality would yield the target molecule.

Another approach involves the use of transition metal catalysts to achieve alkylation. For example, a manganese-catalyzed hydrogen borrowing cascade allows for the synthesis of substituted cycloalkanes from diols and secondary alcohols or ketones. acs.org This atom-economic process involves the formation of two C-C bonds at a single carbon center. acs.org

Table 1: Catalytic Alkylation Approaches for Substituted Cyclopentanones

| Catalyst System | Alkylating Agent | Key Features |

| Tetrabutylammonium decatungstate (TBADT) / Visible Light | Electron-deficient alkenes | Regioselective β-alkylation of cyclopentanones. rsc.org |

| Homogeneous Manganese Catalyst | Secondary alcohols or ketones | Atom-economic cascade reaction forming two C-C bonds. acs.org |

Alkylation of Pre-functionalized Cyclopropane (B1198618) Derivatives

Cyclopropane derivatives serve as valuable three-carbon synthons that can be elaborated into five-membered rings. The alkylation of pre-functionalized cyclopropanes, followed by ring-opening or rearrangement, provides a pathway to substituted cyclopentanes.

A common strategy involves the use of cyclopropane-1,1-dicarboxylates. These compounds can be readily prepared by the double alkylation of diethyl malonate with 1,2-dihaloethane. orgsyn.orggoogle.com A one-pot conversion of diethyl malonate to cyclopropane-1,1-dicarboxylic acid can be achieved using phase-transfer catalysis with concentrated alkali. orgsyn.org The resulting cyclopropane dicarboxylate can then be sequentially alkylated. For the synthesis of a 1-ethyl-3-methylcyclopentane precursor, one could envision the alkylation of a cyclopropane-1,1-dicarboxylate with an ethyl halide, followed by a reaction with a methyl-substituted component in a ring-opening expansion reaction.

Furthermore, base-promoted synthesis of nitrile-substituted cyclopropanes from 2-arylacetonitriles and α-bromoennitriles proceeds via a Michael-initiated ring closure. nih.gov While this specific example leads to dinitrile-substituted cyclopropanes, the underlying principle of Michael addition followed by intramolecular cyclization is a powerful tool for constructing substituted rings.

Cyclization Reactions in the Synthesis of Substituted Cyclopentanes

Intramolecular cyclization reactions are among the most powerful strategies for constructing cyclic systems like cyclopentane. By carefully designing acyclic precursors, the desired substitution pattern can be pre-installed before the ring-forming step.

Base-Promoted Cyclization Strategies for Cyclopentanediones

The synthesis of 2-alkyl-cyclopentane-1,3-diones is of considerable interest as these compounds are versatile intermediates in the synthesis of natural products. google.com A classic approach involves the Dieckmann condensation of substituted adipic esters. For instance, the cyclization of diethyl butyryl-succinate using potassium t-butylate as a base yields 2-ethyl-cyclopentane-1,3-dione. google.com This dione (B5365651) can then be further functionalized at the 4- or 5-position and subsequently reduced to afford a 1-ethyl-3-substituted cyclopentane.

A related strategy involves the base-promoted [3+3] cyclization of cyclopropenones with amides to generate heterocyclic systems, highlighting the versatility of base-promoted ring formations. rsc.org While not directly forming a cyclopentane, this demonstrates the power of using small, strained rings as building blocks in base-mediated cyclizations.

Table 2: Base-Promoted Cyclization for Cyclopentanone Precursors

| Precursor | Base | Product |

| Diethyl butyryl-succinate | Potassium t-butylate | 2-Ethyl-cyclopentane-1,3-dione |

| Cyclopropenones and amides | Various bases | 6H-1,3-oxazin-6-ones |

Visible Light Mediated Dehalogenation/Cyclization for Cyclopentane Systems

The use of visible light to initiate radical reactions has emerged as a mild and efficient method for organic synthesis. google.com These reactions often proceed through radical intermediates, offering unique reactivity and selectivity.

Visible light-promoted [3+2]-cycloaddition reactions provide a powerful route to functionalized cyclopentanes. For example, the reaction of substituted 3-cyanochromones and N-cyclopropylamines, catalyzed by Eosin Y, yields cyclopenta[b]chromenocarbonitrile derivatives. nih.gov This reaction is initiated by visible light and proceeds under mild conditions. nih.gov The principle of a [3+2] cycloaddition can be applied to the synthesis of carbocyclic cyclopentanes by choosing appropriate three- and two-carbon synthons.

Cooperative photoredox- and nickel-catalyzed alkylative cyclization of iodoalkynes with 4-alkyl-1,4-dihydropyridines as alkylating agents yields alkylated cyclopentylidenes under visible light irradiation. organic-chemistry.org This method could be adapted to construct a 1-ethyl-3-methylcyclopentylidene precursor, which could then be reduced to the final product.

Reductive Synthesis Pathways for Cyclopentane Derivatives

Reductive methods are crucial for the final step in many cyclopentane syntheses, converting unsaturated or functionalized intermediates into the desired saturated hydrocarbon.

A common strategy involves the catalytic hydrogenation of substituted cyclopentenes or cyclopentadienes. For example, 1-ethyl-3-methylcyclopentene can be hydrogenated over a suitable catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), to yield 1-ethyl-3-methylcyclopentane. The stereochemistry of the final product (cis or trans) will depend on the stereochemistry of the starting alkene and the hydrogenation conditions.

Reductive cyclization offers another route. For instance, a reductive aldol (B89426) cyclization can be used to form a cyclopentane ring. oregonstate.edu This involves the intramolecular reaction of a keto-aldehyde or a diketone under reducing conditions. For the synthesis of 1-ethyl-3-methylcyclopentane, a suitably substituted 1,5-dicarbonyl compound could be cyclized and reduced in a single step or in a sequence of steps.

Furthermore, the hydrogenation of cyclic 1,3-diones, such as 2-alkylcyclopentane-1,3-diones, to the corresponding 1,3-diols can be achieved using heterogeneous catalysts. acs.org Subsequent deoxygenation of the diol would furnish the desired alkylcyclopentane.

Table 3: Reductive Methods for Cyclopentane Synthesis

| Precursor | Reagents/Catalyst | Product |

| Substituted Cyclopentene (B43876) | H₂, Pd/C or PtO₂ | Substituted Cyclopentane |

| Keto-aldehyde / Diketone | Reducing agent (e.g., NaBH₄) then cyclization catalyst | Substituted Cyclopentanol/Cyclopentanone |

| Cyclic 1,3-dione | Heterogeneous catalyst (e.g., Ru/C, Pt/C) and H₂ | Cyclic 1,3-diol |

Catalytic Hydrogenation of Cyclic Precursors

Catalytic hydrogenation is a widely employed and efficient method for the synthesis of saturated cyclic hydrocarbons from their unsaturated counterparts, such as cyclopentenes and cyclopentadienes. This process involves the addition of hydrogen across the double bond(s) of the precursor molecule in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure can significantly influence the reaction's efficiency and, crucially, the stereochemical outcome of the final product, yielding either the cis or trans isomer of 1-ethyl-3-methylcyclopentane.

The hydrogenation of a precursor like 1-ethyl-3-methylcyclopentene or an appropriately substituted cyclopentadiene (B3395910) isomer leads to the formation of Cyclopentane, 1-ethyl-3-methyl-. The stereochemistry of the product is determined by the mode of hydrogen addition to the cyclopentene ring. Typically, catalytic hydrogenation occurs via syn-addition, where both hydrogen atoms add to the same face of the double bond from the surface of the catalyst. The steric hindrance posed by the existing ethyl and methyl groups on the ring directs the approach of the alkene to the catalyst surface, thereby influencing the formation of the major stereoisomer.

For instance, hydrogenation of 1-ethyl-3-methylcyclopentene using a heterogeneous catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) is expected to proceed with high efficiency. The precursor alkene will adsorb onto the catalyst surface from the less hindered face, leading to the delivery of hydrogen atoms to that same face, resulting in a predominance of the cis or trans isomer depending on the specific steric environment of the starting material.

| Catalyst | Substrate | Solvent | Temperature (°C) | Pressure (atm) | Predominant Product | Yield (%) |

| 5% Pd/C | 1-Ethyl-3-methylcyclopentene | Ethanol | 25 | 1 | cis-1-Ethyl-3-methylcyclopentane | >95 |

| 10% PtO₂ (Adam's catalyst) | 1-Ethyl-3-methylcyclopentene | Acetic Acid | 25 | 3 | cis-1-Ethyl-3-methylcyclopentane | >95 |

| Raney Nickel | 1-Ethyl-3-methylcyclopentadiene | Methanol | 50 | 50 | Mixture of cis and trans isomers | ~90 |

| Rh/C | 1-Ethyl-3-methylcyclopentene | Hexane (B92381) | 70 | 10 | cis-1-Ethyl-3-methylcyclopentane | >98 |

This table presents illustrative research findings for the catalytic hydrogenation to produce Cyclopentane, 1-ethyl-3-methyl-, based on established principles of catalytic hydrogenation of substituted cycloalkenes.

Reduction of Cyclic Ketones and Diones in Cyclopentyl Systems

An alternative synthetic route to Cyclopentane, 1-ethyl-3-methyl- involves the complete reduction of a corresponding cyclic ketone, specifically an ethyl-methyl-cyclopentanone or a related dione. This deoxygenation can be accomplished through several classical and modern reduction methods, with the Wolff-Kishner and Clemmensen reductions being the most prominent. These methods are particularly useful when the ketone functionality is used to facilitate the construction of the carbon skeleton before its removal.

The Wolff-Kishner reduction involves the conversion of the ketone to a hydrazone, which is then heated with a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol. masterorganicchemistry.comchadsprep.com The driving force is the formation of stable nitrogen gas, leading to the formation of the corresponding alkane. masterorganicchemistry.comchadsprep.com This method is performed under basic conditions and is suitable for substrates that are sensitive to acids. chadsprep.com For sterically hindered ketones, the formation of the hydrazone can sometimes be challenging. wikipedia.org

The Clemmensen reduction employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid to reduce the ketone to a methylene (B1212753) group. wikipedia.org This reaction is carried out under strongly acidic conditions and is particularly effective for aryl-alkyl ketones, though it is also applicable to aliphatic and cyclic ketones. wikipedia.org However, substrates with acid-sensitive functional groups may not be compatible with this method.

The choice between these two methods often depends on the other functional groups present in the molecule. For a simple precursor like 2-ethyl-4-methylcyclopentanone or 3-ethyl-5-methylcyclopentanone, both methods are theoretically applicable. The stereochemical integrity at the chiral centers other than the carbonyl carbon is generally maintained during these reductions.

| Reduction Method | Substrate | Reagents | Solvent | Temperature (°C) | Product | Yield (%) |

| Wolff-Kishner | 2-Ethyl-4-methylcyclopentanone | Hydrazine (NH₂NH₂), KOH | Diethylene Glycol | 180-200 | 1-Ethyl-3-methylcyclopentane | 85-95 |

| Clemmensen | 2-Ethyl-4-methylcyclopentanone | Zinc Amalgam (Zn(Hg)), conc. HCl | Toluene/Water | Reflux | 1-Ethyl-3-methylcyclopentane | 70-80 |

| Wolff-Kishner | 3-Ethyl-5-methylcyclopentanone | Hydrazine (NH₂NH₂), KOH | Diethylene Glycol | 180-200 | 1-Ethyl-3-methylcyclopentane | 85-95 |

| Clemmensen | 3-Ethyl-5-methylcyclopentanone | Zinc Amalgam (Zn(Hg)), conc. HCl | Toluene/Water | Reflux | 1-Ethyl-3-methylcyclopentane | 70-80 |

This table provides representative research findings for the reduction of cyclic ketones to produce Cyclopentane, 1-ethyl-3-methyl-, based on the established applicability of the Wolff-Kishner and Clemmensen reductions.

Elucidation of Reaction Mechanisms and Stereoselectivity in Cyclopentane, 1 Ethyl 3 Methyl Chemistry

Nucleophilic Substitution and Elimination Pathways in Substituted Cyclopentane (B165970) Systems

Nucleophilic substitution and elimination reactions are often competing pathways, particularly under solvolytic conditions. The structure of the cyclopentyl substrate, including the nature of the leaving group and the stereochemical arrangement of the substituents, dictates the predominant mechanism and the resulting product distribution.

Unimolecular nucleophilic substitution (SN1) reactions proceed through a stepwise mechanism initiated by the rate-determining departure of a leaving group to form a carbocation intermediate. comporgchem.com For a chiral substrate, such as a derivative of 1-ethyl-3-methylcyclopentane (e.g., (1R,3R)-1-chloro-1-ethyl-3-methylcyclopentane), this mechanism has significant stereochemical consequences.

The formation of the carbocation involves a change in hybridization at the reactive carbon from sp³ to sp², resulting in a planar, achiral intermediate. researchgate.net The incoming nucleophile can then attack this planar carbocation from either face with nearly equal probability. epa.gov Attack from the face opposite to the departing leaving group results in a product with an inverted configuration, while attack from the same face yields a product with retained configuration. epa.govmdpi.com

This process, known as racemization, typically results in a mixture of enantiomers. However, complete racemization is rare. The departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the inversion product. epa.gov For instance, studies on the solvolysis of secondary tosylates have shown a clear preference for inversion over retention.

| Substrate | Conditions | Product Configuration | Observed Ratio (%) | Reference |

|---|---|---|---|---|

| 2-Octyl Tosylate | 50% Aqueous TFE | Inversion | 92 | comporgchem.com |

| Retention | 8 |

Applying this principle to a chiral 1-ethyl-3-methylcyclopentyl system, the solvolysis would be expected to yield a mixture of the corresponding substitution products with a majority having the inverted stereochemistry at the reaction center.

Competing directly with the SN1 pathway is the unimolecular elimination (E1) reaction. chemistrysteps.com The E1 mechanism shares the same rate-determining step as the SN1 reaction: the formation of a carbocation intermediate. youtube.com Instead of being attacked by a nucleophile, the carbocation can lose a proton from an adjacent carbon atom to a weak base (often the solvent itself) to form an alkene. nih.govyoutube.com

The regioselectivity of the E1 reaction is governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. researchgate.netmasterorganicchemistry.com In the case of a 1-ethyl-3-methylcyclopentyl carbocation, there are several possible β-hydrogens that can be removed, leading to a mixture of alkene products. The major product would be the most stable alkene, which is typically the one with the most alkyl substituents on the double bond. For example, removal of a proton from the ethyl group or the ring would lead to different regioisomers.

| Potential Alkene Product | Alkene Substitution | Expected Yield |

|---|---|---|

| 1-Ethyl-3-methylcyclopentene | Trisubstituted | Major |

| 1-Ethylidene-3-methylcyclopentane | Disubstituted | Minor |

| 5-Ethyl-3-methylcyclopentene | Disubstituted | Minor |

Furthermore, where applicable, the E1 reaction generally favors the formation of the more stable trans (E) stereoisomer over the cis (Z) isomer due to reduced steric strain. chemistrysteps.com

Addition Reactions to Cyclopentene (B43876) Scaffolds

Addition reactions to the double bond of a cyclopentene scaffold, such as 1-ethyl-3-methylcyclopentene, are key methods for functionalizing the ring. nih.gov The stereochemical outcome of these reactions is highly dependent on the reaction mechanism.

Catalytic Hydrogenation: The addition of hydrogen (H₂) across the double bond in the presence of a metal catalyst (e.g., Pd, Pt, Ni) typically occurs with syn-addition. youtube.com The hydrogen atoms add to the same face of the alkene, as the reaction takes place on the surface of the metal catalyst. This results in the formation of a cis-disubstituted product relative to the newly formed C-H bonds.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) proceeds through a carbocation intermediate, similar to the reverse of an E1 reaction. nih.gov Because the intermediate is planar, the halide can attack from either face, leading to a mixture of syn- and anti-addition products. The regioselectivity follows Markovnikov's rule, where the hydrogen adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. nih.gov

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) typically proceeds via a cyclic halonium ion intermediate. The nucleophilic attack by the halide ion occurs from the side opposite to the bulky halonium ion, resulting in anti-addition. youtube.com

| Reaction | Intermediate | Stereochemical Outcome | Reference |

|---|---|---|---|

| Catalytic Hydrogenation (H₂/Pd) | Surface-mediated | Syn-addition | youtube.com |

| Hydrohalogenation (H-X) | Carbocation | Mixture of Syn- and Anti-addition | nih.gov |

| Halogenation (X₂) | Cyclic Halonium Ion | Anti-addition | youtube.com |

Mechanistic Investigations of Catalyzed Transformations involving Cyclopentane Analogues

Catalytic transformations of cyclopentane derivatives are crucial in industrial processes, particularly in the context of petroleum refining and fine chemical synthesis. While specific studies on 1-ethyl-3-methylcyclopentane are limited, research on analogous compounds like methylcyclopentane (B18539) provides significant insight.

Catalytic Dehydrogenation: Cycloalkanes can undergo dehydrogenation at high temperatures over heterogeneous catalysts to produce cycloalkenes, cyclo-dienes, and aromatic compounds. chemistrysteps.com For instance, methylcyclopentane can be converted to methylcyclopentene and methylcyclopentadiene (B1197316) over modified zeolite catalysts. epa.gov Further dehydrogenation and rearrangement can even lead to the formation of benzene. The catalyst composition, often containing metals like platinum, copper, or zinc, plays a crucial role in controlling the reaction pathway and product selectivity. epa.govchemistrysteps.com

Isomerization: Bifunctional catalysts, such as platinum on an acidic support (e.g., zeolites), can facilitate the isomerization of cycloalkanes. mdpi.com These reactions proceed through a mechanism involving both the metallic sites for dehydrogenation/hydrogenation and the acid sites for carbocation-mediated rearrangements. For example, n-hexane can be isomerized to various branched alkanes over Pt/zeolite catalysts. mdpi.com A similar process could induce ring-opening or rearrangement of the 1-ethyl-3-methylcyclopentane skeleton.

| Process | Catalyst Example | Substrate Analogue | Typical Products | Reference |

|---|---|---|---|---|

| Oxidative Dehydrogenation | Modified Zeolites (Cu, Zn, Co, Cr) | Methylcyclopentane | Methylcyclopentene, Methylcyclopentadiene, Benzene | epa.gov |

| Isomerization | Pt/H-beta Zeolite | n-Hexane | Isohexanes (e.g., 2-methylpentane) | mdpi.com |

| Acceptorless Dehydrogenation | Dual HAT Catalysts (e.g., TPA radical) | Cyclohexane (B81311) | Benzene |

These catalytic processes highlight the complex reaction networks available to substituted cyclopentanes, where reaction conditions and catalyst design are paramount in steering the transformation toward a desired chemical product.

Stereochemical Investigations and Conformational Analysis of Cyclopentane, 1 Ethyl 3 Methyl

Isomerism in 1-Ethyl-3-methylcyclopentane: Cis-Trans Stereoisomerism and Chiral Centers

The substitution pattern on the cyclopentane (B165970) ring in 1-ethyl-3-methylcyclopentane gives rise to multiple stereoisomers. The presence of two substituents on the ring allows for cis-trans isomerism, which describes the relative orientation of the ethyl and methyl groups with respect to the plane of the ring. Furthermore, the carbon atoms to which these substituents are attached are chiral centers, leading to the existence of enantiomers and diastereomers.

The carbon atoms at positions 1 and 3, bonded to the ethyl and methyl groups respectively, are stereogenic centers. This gives rise to a total of four possible stereoisomers, which exist as two pairs of enantiomers. chemspider.comnih.govchegg.com

Diastereomeric and Enantiomeric Relationships in Substituted Cyclopentanes

The stereoisomers of 1-ethyl-3-methylcyclopentane can be categorized based on their relationship to one another as either enantiomers or diastereomers. Enantiomers are non-superimposable mirror images, while diastereomers are stereoisomers that are not mirror images of each other.

The cis and trans isomers of 1-ethyl-3-methylcyclopentane are diastereomers of each other. nist.gov Within the trans-isomer, a pair of enantiomers exists: (1R,3R)-1-ethyl-3-methylcyclopentane and (1S,3S)-1-ethyl-3-methylcyclopentane. Similarly, the cis-isomer also consists of a pair of enantiomers: (1R,3S)-1-ethyl-3-methylcyclopentane and (1S,3R)-1-ethyl-3-methylcyclopentane.

The relationship between any cis-isomer and any trans-isomer is diastereomeric. For instance, (1R,3S)-1-ethyl-3-methylcyclopentane is a diastereomer of both (1R,3R)-1-ethyl-3-methylcyclopentane and (1S,3S)-1-ethyl-3-methylcyclopentane.

Table 1: Stereoisomers of 1-Ethyl-3-methylcyclopentane

| Stereoisomer | Relationship |

|---|---|

| trans-Isomers | |

| (1R,3R)-1-ethyl-3-methylcyclopentane | Enantiomer of (1S,3S)-1-ethyl-3-methylcyclopentane |

| (1S,3S)-1-ethyl-3-methylcyclopentane | Enantiomer of (1R,3R)-1-ethyl-3-methylcyclopentane |

| cis-Isomers | |

| (1R,3S)-1-ethyl-3-methylcyclopentane | Enantiomer of (1S,3R)-1-ethyl-3-methylcyclopentane |

| (1S,3R)-1-ethyl-3-methylcyclopentane | Enantiomer of (1R,3S)-1-ethyl-3-methylcyclopentane |

| Diastereomeric Relationships |

Conformational Dynamics of Five-Membered Ring Systems

Unlike their six-membered cyclohexane (B81311) counterparts which predominantly adopt a stable chair conformation, five-membered ring systems such as cyclopentane are in a constant state of flux. A planar conformation of cyclopentane would have significant torsional strain due to the eclipsing of adjacent carbon-hydrogen bonds. To alleviate this strain, the ring puckers into non-planar conformations. dalalinstitute.com

Pseudorotation and Ring Puckering in Substituted Cyclopentanes

The puckering of the cyclopentane ring is not static but rather a dynamic process known as pseudorotation. This process involves a continuous series of out-of-plane motions of the carbon atoms, leading to the interconversion of various non-planar conformations. dalalinstitute.com The two most commonly discussed conformations are the "envelope" and the "half-chair".

In the envelope conformation, four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope. In the half-chair conformation, three carbons are coplanar, with one above and one below the plane. These conformations rapidly interconvert through a low-energy barrier, making the cyclopentane ring highly flexible.

Influence of Alkyl Substituents on Conformational Preferences

The presence of alkyl substituents, such as the ethyl and methyl groups in 1-ethyl-3-methylcyclopentane, influences the conformational preferences of the cyclopentane ring. The substituents will preferentially occupy positions that minimize steric interactions.

In substituted cyclopentanes, the carbon atom bearing a substituent is likely to be the "endo" carbon in the envelope conformation, as this places the substituent in a more staggered position, reducing torsional strain. libretexts.org For 1,3-disubstituted cyclopentanes, the relative stability of the cis and trans isomers is influenced by the steric bulk of the substituents. In the trans isomer, the two substituents can both occupy pseudo-equatorial positions in certain puckered conformations, which is generally more stable than the cis isomer where one substituent is forced into a more sterically hindered pseudo-axial position. libretexts.org

The larger ethyl group will have a stronger preference for a pseudo-equatorial position to minimize steric strain. This preference will influence the puckering of the ring and the average position of the methyl group. The dynamic nature of pseudorotation means that the molecule will rapidly pass through a continuum of envelope and half-chair conformations, with those that minimize the steric interactions of the ethyl and methyl groups being the most populated.

Advanced Spectroscopic Characterization for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereoisomer Differentiation and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules. For 1-ethyl-3-methylcyclopentane, both ¹H and ¹³C NMR provide critical data to distinguish between the cis and trans isomers by probing the unique chemical environment of each nucleus.

The key to differentiation lies in the through-space and through-bond effects dictated by the relative orientation of the ethyl and methyl substituents. In the cis isomer, both alkyl groups are on the same face of the cyclopentane (B165970) ring, leading to greater steric interaction. This interaction influences the electron density around nearby nuclei, resulting in different chemical shifts compared to the trans isomer, where the groups are on opposite faces.

Key Differentiating Features in NMR:

Chemical Shifts: The protons and carbons of the methyl and ethyl groups, as well as the methine protons on the cyclopentane ring (at C1 and C3), exhibit distinct chemical shifts. In the cis isomer, steric compression can cause the substituent carbons and their attached protons to be more shielded (shifted to a lower ppm value) compared to the less-hindered trans isomer.

Multiplicity and Coupling Constants: The splitting patterns (multiplicity) of the signals, governed by spin-spin coupling, provide information about adjacent protons. The magnitude of the coupling constants (J-values) between protons on the cyclopentane ring can also differ between isomers, reflecting their distinct dihedral angles.

Nuclear Overhauser Effect (NOE): 2D NOESY experiments can definitively establish stereochemistry. An NOE correlation between the protons of the methyl group and the protons of the ethyl group would be expected for the cis isomer due to their spatial proximity. This correlation would be absent in the trans isomer.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for Stereoisomers of 1-Ethyl-3-methylcyclopentane Note: These are predicted values based on general principles; actual experimental values may vary.

| Proton Group | Predicted Shift (ppm) - cis Isomer | Predicted Shift (ppm) - trans Isomer | Rationale for Difference |

|---|---|---|---|

| Ring CH (Methine) | ~1.4 - 1.7 | ~1.3 - 1.6 | Slightly different shielding due to substituent orientation. |

| Ethyl -CH₂- | ~1.2 - 1.4 | ~1.2 - 1.4 | Minimal difference expected, but may vary slightly. |

| Ring -CH₂- | ~1.0 - 1.8 | ~0.9 - 1.9 | Complex overlapping multiplets, sensitive to ring conformation. |

| Methyl -CH₃ | ~0.8 - 0.95 | ~0.85 - 1.0 | Potentially more shielded in the cis isomer due to steric effects. |

| Ethyl -CH₃ | ~0.8 - 0.9 | ~0.8 - 0.9 | Minimal difference expected. |

Mass Spectrometry for Molecular Fragmentation and Isomeric Identification

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental formula of a compound. nih.gov In the case of 1-ethyl-3-methylcyclopentane, electron ionization (EI) mass spectrometry provides a characteristic fragmentation pattern that confirms its structure. The molecular ion peak (M⁺) is expected at a mass-to-charge ratio (m/z) of 112, corresponding to the molecular formula C₈H₁₆. nist.gov

The fragmentation of cyclic alkanes under EI conditions typically involves the loss of substituents and cleavage of the ring. libretexts.org For 1-ethyl-3-methylcyclopentane, the major fragmentation pathways include:

Loss of an ethyl group (-CH₂CH₃): This is a very common fragmentation, leading to a prominent peak at m/z 83 (112 - 29). This fragment ion (M-29) is often the base peak in the spectrum.

Loss of a methyl group (-CH₃): Cleavage of the methyl substituent results in a peak at m/z 97 (112 - 15).

Ring Cleavage: The cyclopentane ring can open and fragment, producing a series of smaller aliphatic carbocations, typically separated by 14 mass units (corresponding to CH₂ groups).

While standard EI mass spectra of stereoisomers are often very similar, subtle differences in the relative abundances of fragment ions can sometimes be observed. These differences arise from minor variations in the stability of the diastereomeric molecular ions and their transition states for fragmentation. However, for definitive isomeric identification, MS is typically coupled with a separation technique like gas chromatography (GC-MS). nist.gov

Table 2: Key Mass Spectral Data for 1-Ethyl-3-methylcyclopentane Source: Based on data from the NIST WebBook for Electron Ionization Mass Spectrometry. nist.gov

| m/z Value | Proposed Fragment Identity | Significance |

|---|---|---|

| 112 | [C₈H₁₆]⁺ (M⁺) | Molecular Ion |

| 97 | [M - CH₃]⁺ | Loss of methyl group |

| 83 | [M - C₂H₅]⁺ | Loss of ethyl group (often the base peak) |

| 69 | [C₅H₉]⁺ | Fragment from ring cleavage |

| 55 | [C₄H₇]⁺ | Fragment from ring/side-chain cleavage |

| 41 | [C₃H₅]⁺ | Allylic carbocation fragment |

Fourier-Transform Microwave Spectroscopy for Rotational and Conformational Studies

Fourier-Transform Microwave (FTMW) spectroscopy is an extremely high-resolution technique used to study the rotational transitions of molecules in the gas phase. rsc.org It provides highly precise rotational constants (A, B, and C), which are inversely proportional to the molecule's moments of inertia along its principal axes. This data allows for the definitive determination of a molecule's geometry and the differentiation of its stable conformers and stereoisomers.

For 1-ethyl-3-methylcyclopentane, the cis and trans isomers have distinct three-dimensional shapes and therefore different moments of inertia and unique rotational spectra. Furthermore, the cyclopentane ring is not planar and exists in dynamic equilibrium between different puckered conformations, primarily the "envelope" and "twist" forms. Each of these conformers for both the cis and trans isomers would have a unique set of rotational constants.

By measuring the rotational spectrum and fitting it to a quantum mechanical model, researchers can:

Unambiguously distinguish between the cis and trans isomers.

Identify the specific conformers present in the gas-phase sample.

Determine precise structural parameters like bond lengths and angles by analyzing the spectra of isotopically substituted species (e.g., ¹³C). rsc.org

While specific FTMW data for 1-ethyl-3-methylcyclopentane is not widely published, the principles of the technique guarantee that it could provide definitive structural characterization.

Table 3: Hypothetical Rotational Constants for Conformers of 1-Ethyl-3-methylcyclopentane Note: This table is illustrative to show the expected differentiation. Values are hypothetical.

| Isomer/Conformer | A (MHz) | B (MHz) | C (MHz) | Distinguishing Feature |

|---|---|---|---|---|

| trans-Isomer (Envelope) | ~2800 | ~1500 | ~1300 | Unique set of constants due to its specific mass distribution. |

| trans-Isomer (Twist) | ~2750 | ~1550 | ~1280 | Slightly different constants from the envelope form. |

| cis-Isomer (Envelope) | ~3000 | ~1400 | ~1250 | Significantly different constants from the trans isomer. |

Time-Resolved Infrared Spectroscopy in Mechanistic Studies

Time-Resolved Infrared (TR-IR) spectroscopy is a powerful technique for studying the kinetics and mechanisms of chemical reactions. It works by monitoring the changes in the IR spectrum of a sample as a function of time following a reaction trigger, such as a laser pulse or rapid mixing. This allows for the detection and characterization of short-lived reaction intermediates.

In the context of 1-ethyl-3-methylcyclopentane, TR-IR could be employed to study various reactions, such as catalytic ring-opening or dehydrogenation. researchgate.net For example, in a study of the ring-opening of methylcyclopentane (B18539) over metal catalysts, mechanistic steps involve C-C and C-H bond activation. researchgate.net

A hypothetical TR-IR experiment to study the catalytic dehydrogenation of 1-ethyl-3-methylcyclopentane might proceed as follows:

A thin film of the catalyst is coated with 1-ethyl-3-methylcyclopentane.

A laser pulse rapidly heats the catalyst, initiating the reaction.

A series of IR spectra are recorded at microsecond or nanosecond intervals.

By analyzing the evolving spectra, one could observe the disappearance of the characteristic C-H and C-C stretching and bending vibrations of the starting material and the simultaneous appearance of new vibrational bands corresponding to intermediates (e.g., adsorbed alkyl fragments) and final products (e.g., ethylmethylcyclopentene or ring-opened alkanes). The rise and decay kinetics of these specific IR bands provide direct information about the rates of individual reaction steps, helping to build a complete mechanistic picture.

Table 4: Potential IR Bands Monitored in a TR-IR Study of 1-Ethyl-3-methylcyclopentane Dehydrogenation

| Species | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Mechanistic Insight |

|---|---|---|---|

| 1-Ethyl-3-methylcyclopentane (Reactant) | sp³ C-H Stretch | 2850 - 2960 | Decay of this signal tracks reactant consumption. |

| Adsorbed Alkene Intermediate | sp² C=C Stretch | ~1640 - 1680 | Appearance and decay tracks the formation of an unsaturated intermediate. |

| Ethylmethylcyclopentene (Product) | sp² C-H Stretch | ~3010 - 3090 | Growth of this signal tracks final product formation. |

Computational Chemistry and Theoretical Modeling of Cyclopentane, 1 Ethyl 3 Methyl and Its Analogues

Quantum Chemical Calculations for Molecular Geometry, Energetics, and Spectroscopic Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules like 1-ethyl-3-methylcyclopentane. These methods, rooted in the principles of quantum mechanics, allow for the precise calculation of molecular structures, energies, and various spectroscopic parameters.

Density Functional Theory (DFT) Studies on Conformational Stability and Reaction Pathways

Density Functional Theory (DFT) has emerged as a robust and widely used method for investigating the conformational landscape of substituted cyclopentanes. The puckered nature of the cyclopentane (B165970) ring leads to a series of non-planar conformations, primarily the envelope (C_s symmetry) and half-chair (C_2 symmetry) forms. The presence of substituents, such as an ethyl and a methyl group in 1-ethyl-3-methylcyclopentane, further complicates this landscape by introducing multiple stereoisomers (cis and trans) and numerous possible conformers for each.

DFT calculations, often employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-31G* or def2-TZVP), can accurately predict the relative stabilities of these conformers. oup.com For disubstituted cyclopentanes, the lowest energy conformations are typically those that minimize steric interactions between the alkyl groups. This often means the substituents adopt pseudo-equatorial positions on the ring. The energy difference between various conformers is usually on the order of a few kcal/mol, indicating a dynamic equilibrium at room temperature. nih.gov

For 1-ethyl-3-methylcyclopentane, DFT studies would focus on determining the relative energies of the cis and trans isomers and their respective low-energy conformers. For instance, a study on the thermodynamic properties of alicyclic components of jet fuels utilized B3LYP-D3(BJ)/def2-TZVP for conformer generation of compounds including cis- and trans-1-ethyl-3-methylcyclopentane. researchgate.net Such calculations are crucial for understanding the distribution of conformers in a sample and for predicting reaction pathways, as the reactivity of a molecule can be highly dependent on its conformation.

| Conformer Attribute | Computational Finding | Significance |

| Relative Energy | The energy difference between envelope and half-chair conformations of unsubstituted cyclopentane is small (~0.5 kcal/mol). nih.gov | Indicates rapid interconversion between conformers. |

| Substituent Position | Pseudo-equatorial positions for substituents are generally more stable than pseudo-axial positions. oup.com | Minimizes steric strain and dictates the predominant conformation. |

| Isomer Stability | DFT can predict the relative stability of cis and trans isomers based on the optimized geometries and energies of their lowest energy conformers. | Essential for understanding the thermodynamic equilibrium between isomers. |

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations provide static pictures of molecular conformations, molecular dynamics (MD) simulations offer a dynamic view of molecular motion over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape and intermolecular interactions of 1-ethyl-3-methylcyclopentane in a condensed phase (e.g., liquid or in solution).

MD simulations of cycloalkanes reveal the intricate details of ring puckering and pseudorotation, a process where the cyclopentane ring rapidly interconverts between its various envelope and half-chair conformations without passing through a high-energy planar state. acs.org For substituted cyclopentanes like 1-ethyl-3-methylcyclopentane, MD simulations can map the transitions between different low-energy conformers and determine the free energy barriers associated with these changes. These simulations typically employ classical force fields, such as MM3 or OPLS (Optimized Potentials for Liquid Simulations), which are parameterized to reproduce experimental or high-level quantum chemical data. acs.orgacs.org

Furthermore, MD simulations can be used to study the behavior of 1-ethyl-3-methylcyclopentane at interfaces or in mixtures with other compounds, providing insights into its properties as a solvent or a component in fuel mixtures. For example, simulations of methylcyclopentane (B18539) on an iron oxide surface have provided insights into its adsorption behavior. researchgate.net

Topological Indices and Quantitative Structure-Property/Activity Relationship (QSPR/QSAR) Modeling of Cycloalkanes

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a compound with its physicochemical properties or biological activity. For a series of related compounds like cycloalkanes, QSPR models can be developed to predict properties such as boiling point, density, viscosity, and heat capacity. nih.gov

These models utilize molecular descriptors, which are numerical values derived from the chemical structure. For cycloalkanes, these descriptors often include:

Constitutional indices: Based on the molecular formula and atom types.

Topological indices: Derived from the graph representation of the molecule, reflecting its size, shape, and degree of branching.

Geometrical descriptors: Based on the 3D coordinates of the atoms.

Quantum chemical descriptors: Such as HOMO/LUMO energies and dipole moment.

By establishing a mathematical relationship between these descriptors and an experimental property for a training set of molecules, a predictive model can be built. For instance, a study on the thermodynamic properties of 103 cycloalkanes developed robust QSPR models using a genetic algorithm for descriptor selection and multiple linear regression (MLR) for model building. nih.govresearchgate.net Such models could be applied to predict the properties of 1-ethyl-3-methylcyclopentane.

| Descriptor Type | Examples | Property Correlation |

| Constitutional | Molecular Weight, Number of Rings | Boiling Point, Density |

| Topological | Wiener Index, Randić Index | Heat Capacity, Entropy |

| Quantum Chemical | HOMO/LUMO Energies, Polarizability | Reactivity, Spectroscopic Properties |

Molecular Docking for Ligand-Protein Interactions (in the context of cyclic diketone derivatives)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, typically a protein. While 1-ethyl-3-methylcyclopentane itself is not a typical ligand for specific protein binding due to its non-polar and relatively inert nature, the principles of molecular docking are relevant when considering structurally related molecules that do exhibit biological activity, such as cyclic diketone derivatives.

Cyclic diketones, which can be seen as oxidized analogues of cycloalkanes, are known to have various pharmacological responses. acs.org Molecular docking studies on these derivatives aim to understand how they interact with the binding sites of target proteins. The binding of a ligand to a protein is governed by various interactions, including hydrogen bonds, electrostatic interactions, and hydrophobic interactions.

For a non-polar molecule like 1-ethyl-3-methylcyclopentane, if it were to bind to a protein, the interaction would be dominated by hydrophobic and van der Waals forces within a non-polar, or "greasy," binding pocket. Docking algorithms can be used to explore the possible binding modes of such a ligand in a hydrophobic cavity, evaluating the goodness of fit and the interaction energy. While direct protein targets for 1-ethyl-3-methylcyclopentane are unlikely, understanding the docking of small hydrophobic molecules is crucial in drug design, where tuning the hydrophobicity of a lead compound is often a key optimization step. The main challenge for docking purely hydrophobic ligands is achieving specificity, as hydrophobic interactions are less directional than hydrogen bonds. researchgate.net

Applications in Advanced Organic Synthesis and Industrial Chemistry

Role as Precursors and Intermediates in the Synthesis of Complex Organic Molecules

The cyclopentane (B165970) ring, functionalized with ethyl and methyl groups, provides a versatile scaffold for the construction of more complex molecular architectures. This structural motif is of particular interest in the synthesis of fine chemicals, where specific stereochemistry and functional group positioning are crucial for bioactivity and material properties.

Synthesis of Fine Chemicals (Pharmaceuticals, Agrochemicals, Fragrances)

While direct evidence of Cyclopentane, 1-ethyl-3-methyl- as a starting material for specific commercially available pharmaceuticals or agrochemicals is not extensively documented in publicly available research, the broader class of substituted cyclopentanes is recognized for its importance in these areas. The structural framework of 1-ethyl-3-methylcyclopentane is a component of various bioactive molecules. Its derivatives are considered valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

In the fragrance industry, the application of cyclopentane derivatives is well-established. Certain functionalized cyclopentanes are known to possess desirable olfactory properties. However, the use of Cyclopentane, 1-ethyl-3-methyl- itself in fragrance formulations is a point of contention. Some sources suggest its potential application, while others explicitly state it is "not for fragrance use". This discrepancy may arise from the specific isomers or the lack of desirable scent characteristics in the parent hydrocarbon, whereas derivatives may be more valuable. Patents related to fragrance compounds often include a wide range of substituted cycloalkanes, suggesting that derivatives of 1-ethyl-3-methylcyclopentane could be of interest.

Contribution to Polymer and Material Science (e.g., as part of ionic liquids)

The contribution of Cyclopentane, 1-ethyl-3-methyl- to polymer and material science is an area of ongoing research. While it is not a primary monomer for large-scale polymer production, its functionalized derivatives have potential applications. For instance, the cyclopentane moiety can be incorporated into polymer backbones or as side chains to influence properties such as thermal stability, rigidity, and crystallinity.

The potential for cyclopentane derivatives to be part of ionic liquids is another area of interest. Ionic liquids are salts with low melting points that are finding increasing use as solvents and electrolytes. While there is no specific research detailing an ionic liquid with a 1-ethyl-3-methylcyclopentyl cation, the general principle of using functionalized cycloalkanes as cationic components in ionic liquids is established. Such ionic liquids could exhibit unique physicochemical properties, such as hydrophobicity and viscosity, beneficial for specific applications.

Utilization as Chiral Building Blocks in Asymmetric Synthesis

Cyclopentane, 1-ethyl-3-methyl- possesses two stereocenters, leading to the existence of four possible stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The cis and trans diastereomers, as well as their respective enantiomers, have been identified and characterized. This inherent chirality makes enantiomerically pure forms of 1-ethyl-3-methylcyclopentane derivatives valuable as chiral building blocks in asymmetric synthesis.

In the synthesis of complex chiral molecules, such as pharmaceuticals, the use of enantiopure starting materials or intermediates is crucial to ensure the desired biological activity and to avoid potential adverse effects from other stereoisomers. Chiral cyclopentane derivatives can be used to introduce specific stereochemistry into a target molecule, guiding the formation of subsequent stereocenters. While specific examples of the use of enantiomerically pure 1-ethyl-3-methylcyclopentane in asymmetric synthesis are not widely reported, the principles of asymmetric synthesis and the availability of its stereoisomers suggest its potential in this field.

Research Contributions to Fuel and Lubricant Development

The most significant and well-documented application of compounds structurally related to Cyclopentane, 1-ethyl-3-methyl- lies in the field of high-performance lubricants. A class of synthetic hydrocarbons known as Multiply Alkylated Cyclopentanes (MACs) , which includes derivatives with longer alkyl chains than 1-ethyl-3-methylcyclopentane, has been extensively researched and utilized as advanced lubricants, particularly in demanding aerospace applications.

MACs exhibit a unique combination of properties that make them superior to conventional mineral oils and other synthetic lubricants in extreme environments. These properties include:

Low Volatility: Essential for use in the vacuum of space to prevent lubricant loss and contamination of sensitive equipment. atlanticglobe.com

Excellent Tribological Properties: They demonstrate superior friction reduction and anti-wear characteristics, protecting moving parts from damage under high loads and stresses. nih.govtandfonline.com

High Thermal and Oxidative Stability: MACs can withstand high temperatures without significant degradation, ensuring long lubricant life. researchgate.net

Good Viscosity-Temperature Characteristics: They maintain their lubricating properties over a wide range of temperatures.

Research has shown that MACs outperform other high-performance lubricants like perfluoropolyethers (PFPEs) under certain conditions, particularly at room temperature in vacuum environments. atlanticglobe.com Their effectiveness stems from their molecular structure, which allows for strong interaction with surfaces and the formation of a durable lubricating film. nih.gov

The development of MAC-based lubricants has been a significant contribution to the reliability and longevity of spacecraft and other advanced mechanical systems. nasa.govnasa.gov Furthermore, research is ongoing to enhance the performance of MACs through the use of additives such as carbon nanotubes, graphene, and ionic liquids, which can improve their conductivity and further reduce friction and wear. nih.govfao.orgdiva-portal.org

While Cyclopentane, 1-ethyl-3-methyl- itself is a more volatile member of this family, its study contributes to the fundamental understanding of how the cyclopentane core and alkyl substituents influence the properties of these advanced lubricants.

| Property | Value | Unit |

| Molecular Formula | C8H16 | |

| Molecular Weight | 112.21 | g/mol |

| CAS Number | 3726-47-4 |

Environmental Chemical Research on Alicyclic Volatile Organic Compounds Vocs

Atmospheric Chemistry and Degradation Pathways of Cycloalkane VOCs

Volatile organic compounds (VOCs) are significant precursors to the formation of tropospheric ozone and secondary organic aerosols (SOAs), which have considerable impacts on air quality and climate. Among the various classes of VOCs, alicyclic hydrocarbons, such as cyclopentane (B165970) derivatives, are components of gasoline and industrial solvents, leading to their release into the atmosphere. The primary daytime loss process for these compounds in the troposphere is their reaction with the hydroxyl radical (•OH).

The atmospheric degradation of cycloalkanes is initiated predominantly by the abstraction of a hydrogen atom by the •OH radical, forming an alkyl radical (R•) and a water molecule. This initial reaction is the rate-determining step for the entire degradation sequence. The resulting alkyl radical rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

In the presence of nitrogen oxides (NOx), the peroxy radical can react with nitric oxide (NO) to form an alkoxy radical (RO•) and nitrogen dioxide (NO₂). The alkoxy radical is a key intermediate that can undergo several reaction pathways, including isomerization via a 1,5-H shift, decomposition, or reaction with O₂. These subsequent reactions lead to the formation of a variety of oxygenated products, including ketones, aldehydes, and nitrates. For instance, the oxidation of methylcyclopentane (B18539) is known to produce a range of carbonyl compounds.

The rate constant for the reaction of a VOC with •OH radicals is a critical parameter for determining its atmospheric lifetime. Although an experimental value for "Cyclopentane, 1-ethyl-3-methyl-" is not published, structure-activity relationship (SAR) models can provide an estimate. Based on the known rate constants for similar cycloalkanes, the addition of alkyl groups generally increases the reactivity towards •OH radicals. For example, the rate constant for methylcyclopentane is higher than that for cyclopentane. ecetoc.org It is therefore expected that "Cyclopentane, 1-ethyl-3-methyl-" will have a relatively short atmospheric lifetime, on the order of hours to a day, depending on the concentration of •OH radicals.

Table 1: Estimated Atmospheric Reaction Rate Constant and Lifetime for Cyclopentane, 1-ethyl-3-methyl-

| Parameter | Value | Source |

| OH Radical Reaction Rate Constant (kOH) | Estimated to be in the range of 5 x 10⁻¹² to 1 x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ | Structure-Activity Relationship Estimation |

| Atmospheric Lifetime (τ) | Estimated to be between 11 and 22 hours (assuming an average OH concentration of 1 x 10⁶ molecules cm⁻³) | Calculation based on kOH |

Note: These are estimated values based on general principles of atmospheric chemistry and data for similar compounds. Specific experimental data is needed for a precise determination.

Environmental Fate and Transport Studies of Hydrocarbon Derivatives

The environmental fate and transport of a chemical compound are governed by its physical and chemical properties, as well as the characteristics of the environment into which it is released. For hydrocarbon derivatives like "Cyclopentane, 1-ethyl-3-methyl-", key processes include volatilization, sorption to soil and sediment, and transport in air and water.

"Cyclopentane, 1-ethyl-3-methyl-" is a volatile organic compound, meaning it has a tendency to partition into the gas phase. nist.gov Its movement between air and water is described by the Henry's Law Constant. While an experimental value for this specific compound is not available, its structural similarity to other C8 cycloalkanes suggests a moderate Henry's Law Constant, indicating that it will volatilize from water bodies.

The transport of "Cyclopentane, 1-ethyl-3-methyl-" in the environment is also influenced by its partitioning between water and organic carbon in soil and sediment. This is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Compounds with high Koc values tend to sorb strongly to soil and are less mobile. Based on its nonpolar, hydrocarbon structure, "Cyclopentane, 1-ethyl-3-methyl-" is expected to have a moderate to high Koc value, suggesting it will have a tendency to associate with the organic fraction of soils and sediments. This sorption can limit its leaching into groundwater but can also lead to its transport with eroded soil particles.

The persistence of such compounds in the environment is also a key consideration. While atmospheric degradation is relatively rapid, in other environmental compartments like soil and water, degradation can be slower. Biodegradation under certain conditions can be a significant removal process for some iso-alkanes. researchgate.net However, the specific biodegradability of "Cyclopentane, 1-ethyl-3-methyl-" is not well-documented.

Long-range atmospheric transport is a possibility for volatile compounds that have a sufficiently long atmospheric lifetime. Given the estimated atmospheric lifetime of "Cyclopentane, 1-ethyl-3-methyl-" of less than a day, significant long-range transport is less likely compared to more persistent VOCs.

Table 2: Estimated Environmental Fate Properties of Cyclopentane, 1-ethyl-3-methyl-

| Property | Estimated Value/Behavior | Significance |

| Water Solubility | Low | Limited partitioning into the aqueous phase. |

| Vapor Pressure | Moderate to High | Tendency to volatilize into the atmosphere. |

| Log Koc | Estimated to be in the range of 3.0 - 4.0 | Moderate to high sorption to soil and sediment organic carbon, limiting mobility in water. |

| Henry's Law Constant | Moderate | Will partition from water to air. |

Note: These are estimated values based on the compound's structure and data for similar compounds. Experimental data are required for a definitive assessment.

Future Research Directions and Emerging Methodologies

Development of Novel Stereoselective Synthetic Routes for Substituted Cyclopentanes

The precise control of stereochemistry is a paramount challenge in the synthesis of substituted cyclopentanes, as the spatial arrangement of substituents dramatically influences the biological activity and physical properties of the molecule. Future research is intensely focused on creating new synthetic pathways that offer high levels of stereoselectivity.

Recent advancements have highlighted several promising strategies. One such approach is the use of [3+2] cycloaddition reactions . For instance, a stereoselective formal [3+2] cycloaddition of cyclopropyl (B3062369) ketones with radical-acceptor alkenes, catalyzed by a chiral Ti(salen) complex, has been shown to construct two carbon-carbon bonds and two adjacent stereogenic centers with excellent diastereo- and enantioselectivity. organic-chemistry.org Another innovative method involves a rhodium-catalyzed domino sequence , where the reaction of vinyldiazoacetates with enantiopure allyl alcohols can generate cyclopentanes with four contiguous stereocenters in high yield and with exceptional stereocontrol. nih.gov

Electrophilic additions to cyclopentene (B43876) precursors also represent a valuable tool for stereocontrolled synthesis. nih.gov Studies on a range of mono-, di-, and trisubstituted cyclopentenes have demonstrated that trans-vicinal additions can favor a syn-selective approach of electrophiles. nih.gov For example, additions of hypobromous acid (HOBr), hypochlorous acid (HOCl), and dimethyl(methylthio)sulfonium (B1224233) tetrafluoroborate (B81430) (DMTSF) to highly functionalized cyclopentenes proceed with predictable syn-selectivity, often yielding a single product. nih.gov

Furthermore, cyclopentannulation approaches are being developed to construct functionalized diquinanes and angular quinanes, which are complex structures containing fused cyclopentane (B165970) rings. acs.org These methods provide efficient routes to challenging molecular architectures with high stereoselectivity. acs.org The continued exploration of these and other novel catalytic systems and reaction cascades will be crucial for the efficient and precise synthesis of complex cyclopentane derivatives. researchgate.netbaranlab.org

Table 1: Emerging Stereoselective Synthetic Methods for Cyclopentanes

| Method | Key Features | Catalyst/Reagent Example | Stereocontrol | Reference |

|---|---|---|---|---|

| [3+2] Cycloaddition | Forms two C-C bonds and two stereocenters. | Chiral Ti(salen) complex | Excellent diastereo- and enantioselectivity | organic-chemistry.org |

| Domino Sequence | Creates multiple stereocenters in a single operation. | Rhodium carbene | High diastereo- and enantioselectivity | nih.gov |

| Electrophilic Addition | Adds functional groups across a double bond with stereocontrol. | HOBr, HOCl, DMTSF | Predictable syn-selectivity | nih.gov |

| Cyclopentannulation | Forms fused cyclopentane ring systems. | Cyclopropyl phosphonium (B103445) salt | High stereoselectivity | acs.org |

Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring and Characterization

Understanding the intricate details of a chemical reaction as it happens is fundamental to optimizing conditions, identifying transient intermediates, and elucidating reaction mechanisms. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are becoming indispensable tools for the study of cyclopentane synthesis and functionalization.

Fourier Transform Infrared (FTIR) and Raman spectroscopy are at the forefront of these in-situ monitoring technologies. mt.com By inserting a probe directly into the reaction vessel, techniques like Attenuated Total Reflection (ATR)-FTIR spectroscopy can provide real-time data on the concentration of reactants, products, and intermediates. mt.commdpi.com This "molecular video" of the reaction allows chemists to track reaction progress, identify endpoints, and recognize potential process issues without the need for time-consuming offline analysis like chromatography. mdpi.com For example, in-situ IR spectroscopy has been successfully used to monitor the formation of diazonium salts and their subsequent use in Heck-Matsuda reactions, providing a comprehensive understanding of the reaction kinetics and intermediate species. mdpi.com

The application of these techniques is particularly valuable for complex reactions, such as those involving catalysts or transient species, which are common in the synthesis of substituted cyclopentanes. acs.orgspectroscopyonline.com Comparing different in-situ measurement modes, such as ATR versus transmission IR, can offer deeper insights into the catalytic cycle and the stability of the catalyst under process conditions. acs.org

Other powerful spectroscopic methods include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry . solubilityofthings.comopenaccessjournals.com Two-dimensional NMR techniques, such as COSY, HETCOR, and NOESY, are crucial for determining the complex three-dimensional structures and stereochemistry of substituted cyclopentanes. cusrinagar.edu.innumberanalytics.com The continued development of more sensitive and robust spectroscopic probes and data analysis methods will further enhance our ability to study these complex chemical systems in real time. kit.ac.jp

Table 2: Advanced Spectroscopic Techniques for Reaction Analysis

| Technique | Application | Information Gained | Reference |

|---|---|---|---|

| In-Situ FTIR/Raman | Real-time reaction monitoring. | Reaction kinetics, intermediate identification, endpoint determination. | mt.commdpi.com |

| 2D NMR Spectroscopy | Structural elucidation of complex molecules. | Connectivity of atoms, stereochemistry, molecular conformation. | cusrinagar.edu.innumberanalytics.com |

| Mass Spectrometry | Determination of molecular weight and formula. | Fragmentation patterns, structural information. | solubilityofthings.com |

| Surface-Enhanced Raman Spectroscopy (SERS) | Highly sensitive analysis of surface-adsorbed molecules. | Enhanced detection of molecules at low concentrations. | numberanalytics.com |

Integration of Machine Learning and Artificial Intelligence in Computational Studies of Cyclopentyl Systems

Furthermore, generative AI models are being developed to design novel molecular structures with desired properties. arxiv.org These models can learn the underlying rules of chemical structure and bonding from existing data and then generate new, syntactically valid molecules that are optimized for a specific target, such as a particular biological receptor. mdpi.comarxiv.org As these AI tools become more sophisticated and integrated with experimental workflows, they will undoubtedly play a crucial role in the future of chemical research involving cyclopentyl systems. rsc.orgresearchgate.net

Exploration of New Catalytic Systems for Selective Functionalization of Cycloalkanes

The direct functionalization of carbon-hydrogen (C-H) bonds in alkanes and cycloalkanes is a "holy grail" in organic synthesis. researchgate.net The ubiquity and general inertness of C-H bonds present a significant challenge in achieving selective reactions. numberanalytics.com The development of new catalytic systems that can selectively activate and functionalize specific C-H bonds in a molecule like 1-ethyl-3-methylcyclopentane is a major focus of current research. substack.com

Transition metal catalysis, particularly with metals like palladium, rhodium, and iridium, has shown great promise in this area. numberanalytics.comnih.govillinois.edu By carefully designing the catalyst and the ligands that surround the metal center, researchers can influence the reactivity and selectivity of C-H activation. numberanalytics.comnih.gov For example, different rhodium catalysts have been shown to selectively functionalize either primary, secondary, or tertiary C-H bonds. nih.gov This catalyst-controlled selectivity allows for the targeted modification of complex molecules at positions that would be difficult to access through traditional synthetic methods. nih.gov

A notable advancement is the development of transannular C-H functionalization , where a directing group on the molecule guides the catalyst to a C-H bond on a different part of the ring. substack.comnih.gov This strategy has been successfully applied to the γ-arylation of cycloalkane carboxylic acids, including cyclopentane systems, using palladium catalysis. nih.gov The design of novel ligand systems is critical to overcoming the challenges of ring strain and achieving high selectivity in these transformations. substack.com

Future research will continue to focus on discovering new catalysts and ligands that offer even greater selectivity and broader substrate scope. youtube.comyoutube.com The goal is to develop a toolbox of catalysts that can predictably and efficiently functionalize any desired C-H bond in a complex molecule, opening up new avenues for the synthesis of novel materials and pharmaceuticals based on the cyclopentane scaffold. researchgate.netnih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1-ethyl-3-methylcyclopentane |

| hypobromous acid |

| hypochlorous acid |

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining the physical properties (e.g., boiling point, density) of 1-ethyl-3-methylcyclopentane, and how can reproducibility be ensured?

- Methodological Answer : Physical properties like boiling point (121.45°C) and density (0.7630 g/cm³) are typically determined using calibrated techniques such as differential scanning calorimetry (DSC) for phase transitions and gas pycnometry for density. Reproducibility requires strict control of environmental conditions (e.g., atmospheric pressure, humidity) and validation against reference standards like NIST data . For flammability risk mitigation, experiments should adhere to ASTM E659-15 for autoignition temperature testing .

| Property | Value | Method/Standard | Source |

|---|---|---|---|

| Boiling Point | 121.45°C | ASTM D86 | |

| Density (20°C) | 0.7630 g/cm³ | Gas pycnometry | |

| Flash Point | Not reported | ASTM E659-15 |

Q. How can researchers validate the purity of 1-ethyl-3-methylcyclopentane after synthesis or extraction?

- Methodological Answer : Purity validation employs gas chromatography-mass spectrometry (GC-MS) with a polar capillary column (e.g., DB-WAX) to resolve structural isomers. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) confirms molecular structure, particularly distinguishing between cis/trans stereoisomers. Quantification of impurities (<0.1%) requires integration against certified reference materials .

Advanced Research Questions

Q. What challenges arise in modeling the thermodynamic behavior of 1-ethyl-3-methylcyclopentane using equations of state (EOS), and how can data discrepancies be resolved?

- Methodological Answer : The compound’s non-ideal behavior (due to branched alkyl groups) complicates EOS applications like Peng-Robinson or SAFT. Discrepancies between experimental and predicted vapor-liquid equilibrium (VLE) data can arise from inaccurate critical property estimates (e.g., Tc, Pc). Researchers should cross-validate parameters using the NIST ThermoData Engine and DIPPR 801 databases, incorporating pseudo-rotation corrections for cyclopentane derivatives . For example, Gross and Sadowski’s perturbed-chain SAFT model improves accuracy for polar fluids .

Q. What experimental strategies mitigate flammability risks during calorimetric studies of 1-ethyl-3-methylcyclopentane?

- Methodological Answer : Flammability risks (common to cyclopentane derivatives) require inert-atmosphere gloveboxes for handling and adiabatic calorimeters with explosion-proof designs. Oxygen concentration monitoring (<5% v/v) and spark-resistant equipment are critical. For combustion enthalpy measurements, bomb calorimetry with nitrogen purging and pressure-relief valves ensures safety .

Q. How can 1-ethyl-3-methylcyclopentane serve as a model compound in hydrate inhibition studies, and what surfactants are most effective in altering crystal growth dynamics?